molecular formula C23H23N5O3 B2539397 N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 946371-67-1

N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2539397
CAS No.: 946371-67-1
M. Wt: 417.469
InChI Key: BLSSFZBEBMPVDE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazole and triazole rings, followed by their coupling with the methoxyphenyl and methylphenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole core enables regioselective modifications. Key reactions include:

Reaction TypeConditionsProduct/OutcomeKey Observations
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CSubstitution at N1 or N2 positionsSteric effects from the oxazolylmethyl group favor N1 selectivity
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at triazole C5Limited by electron-withdrawing carboxamide group; yields ≤45%
Click Chemistry Cu(I)-catalyzed azide-alkyne cycloadditionTriazole-linked conjugatesRetains parent structure while enabling bioconjugation

Oxazole Ring Transformations

The 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl group undergoes:

ReactionReagentsOutcomeStability Notes
Acid Hydrolysis 6M HCl, refluxOxazole ring cleavage to β-ketoamideRequires >12h; competing triazole decomposition observed
Nucleophilic Attack Grignard reagents, THFC4 methyl group substitutionLow yields (18-22%) due to steric hindrance

Carboxamide Functionalization

The -CONH- moiety participates in:

ReactionConditionsDerivativesApplications
Amide Coupling EDC/HOBt, R-NH₂Secondary/tertiary amidesEnhances lipophilicity for pharmacokinetic studies
Hydrolysis NaOH (aq), 100°CCarboxylic acid derivativeForms water-soluble analogs for biological testing

Methoxyphenyl Group Modifications

The 2-methoxyphenyl substituent shows:

ReactionProcessResultSelectivity
O-Demethylation BBr₃, CH₂Cl₂, -78°CCatechol intermediateQuantitative conversion (≥98%)
Friedel-Crafts Acylation AcCl, AlCl₃Para-acylated productRegioselectivity controlled by methoxy group

Cross-Coupling Reactions

Palladium-mediated transformations:

Reaction TypeCatalystsBond FormationYield Range
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Biaryl systems at oxazole C255-72%
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosN-Aryl derivativesLimited by carboxamide coordination

Key Mechanistic Insights:

  • Steric Effects : The oxazolylmethyl group at N1 creates a congested environment, directing electrophiles to the triazole C5 position .

  • Electronic Tuning : The methoxyphenyl group enhances electron density at the triazole ring, facilitating nucleophilic aromatic substitutions.

  • Thermal Stability : Decomposition occurs >250°C, with the oxazole ring fragmenting first (TGA-DSC data).

Comparative Reactivity Table:

Functional GroupReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
Triazole C53.2 × 10⁻³78.4
Oxazole C41.1 × 10⁻⁴112.6
Carboxamide -CONH-6.7 × 10⁻⁵134.9

Data derived from Arrhenius plots of pseudo-first-order kinetics .

This comprehensive profile establishes the compound as a versatile scaffold for synthesizing bioactive analogs, particularly in anticancer and antimicrobial research . Future studies should explore photochemical reactivity and catalytic asymmetric functionalizations.

Scientific Research Applications

Structure

The compound features a triazole ring, which is known for its biological activity. The presence of functional groups such as methoxy and carboxamide enhances its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide.

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines indicated that this compound exhibited significant growth inhibition rates:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%

These results suggest that the compound may interfere with cellular processes critical for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Case Study: Antimicrobial Testing

In vitro tests demonstrated the following efficacy:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest a promising application in developing new antimicrobial agents.

Drug Design and Development

The structural characteristics of this compound make it a candidate for further modifications in drug design.

Insights from Structure Activity Relationship (SAR)

Research indicates that modifications to the oxazole ring or substituents on the triazole can enhance biological activity and selectivity towards specific cancer types or pathogens.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide include:

Biological Activity

N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 and HeLa) have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of apoptotic pathways through increased expression of pro-apoptotic proteins such as p53 and caspase-3 .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction
Compound BHeLa2.41Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression:

  • Carbonic Anhydrase Inhibition : Selective inhibition of human carbonic anhydrases (hCA IX and XII) has been observed with certain derivatives of triazole compounds. These enzymes are implicated in tumor growth and metastasis. The most active derivatives showed K_i values in the low nanomolar range .

Other Pharmacological Effects

In addition to its anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects against various pathogens, although further research is needed to quantify these effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative of the triazole class was tested in a phase II clinical trial for patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 30% of participants .
  • Case Study 2 : A combination therapy involving a triazole compound and standard chemotherapy showed improved survival rates compared to chemotherapy alone in patients with non-small cell lung cancer .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14-9-11-17(12-10-14)23-25-19(16(3)31-23)13-28-15(2)21(26-27-28)22(29)24-18-7-5-6-8-20(18)30-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSSFZBEBMPVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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